molecular formula C12H13N B14161235 1,7-Dimethylene-2,3-dimethylindole CAS No. 31401-55-5

1,7-Dimethylene-2,3-dimethylindole

Cat. No.: B14161235
CAS No.: 31401-55-5
M. Wt: 171.24 g/mol
InChI Key: HMDZEAHDWNDDRP-UHFFFAOYSA-N
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Description

1,7-Dimethylene-2,3-dimethylindole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring, with two methyl groups and two methylene groups attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethylene-2,3-dimethylindole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones under acidic conditions . This method is advantageous due to its simplicity and high yield. Another method involves the use of aryl hydrazines, ketones, and alkyl halides in a one-pot, three-component Fischer indolisation–N-alkylation sequence .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylene-2,3-dimethylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Dimethylene-2,3-dimethylindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,7-Dimethylene-2,3-dimethylindole involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules. The pathways involved include the activation of specific enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Trimethylene-2,3-dimethylindole
  • 1,3,5-Trimethylindole
  • 2,3-Dimethylindole

Uniqueness

1,7-Dimethylene-2,3-dimethylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

31401-55-5

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2,3-dimethyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraene

InChI

InChI=1S/C12H13N/c1-8-9(2)13-7-6-10-4-3-5-11(8)12(10)13/h3-5H,6-7H2,1-2H3

InChI Key

HMDZEAHDWNDDRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCC3=C2C1=CC=C3)C

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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